3-(6-fluoro-1H-indol-3-yl)propan-1-ol

Lipophilicity Polar Surface Area Indole Regioisomers

3-(6-Fluoro-1H-indol-3-yl)propan-1-ol (CAS 52989-39-6) is a regiospecifically fluorinated indole building block essential for 5-HT₆ receptor antagonist and TDO inhibitor programs. The 6-fluoro substituent blocks CYP-mediated aromatic hydroxylation at the C6 position, the primary metabolic soft spot of unsubstituted indoles, thereby enhancing metabolic stability and reducing intrinsic clearance. Its hydroxyl handle enables direct attachment of amine or carbamate side chains for SAR exploration. Procuring this isomer ensures the correct electronic environment for target binding.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
CAS No. 52989-39-6
Cat. No. B3353128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-fluoro-1H-indol-3-yl)propan-1-ol
CAS52989-39-6
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=C2CCCO
InChIInChI=1S/C11H12FNO/c12-9-3-4-10-8(2-1-5-14)7-13-11(10)6-9/h3-4,6-7,13-14H,1-2,5H2
InChIKeyPDUWRTFFMJWSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Fluoro-1H-indol-3-yl)propan-1-ol [52989-39-6] Procurement Specification & Baseline Profile


3-(6-Fluoro-1H-indol-3-yl)propan-1-ol (CAS 52989-39-6), also referred to as 6-fluoro-3-(3-hydroxypropyl)indole, is a monofluorinated indole derivative with the molecular formula C₁₁H₁₂FNO and a molecular weight of 193.22 g·mol⁻¹. The compound is characterized by a calculated LogP of 2.23 and a polar surface area (PSA) of 36.02 Ų . It belongs to the class of 3‑substituted indoles that incorporate a partially fluorinated n‑propyl group, a structural motif systematically studied for its impact on lipophilicity, aqueous solubility, and metabolic stability [1].

Why 3-(6-Fluoro-1H-indol-3-yl)propan-1-ol Cannot Be Casually Replaced by Other Fluorinated or Non‑Fluorinated Indole Propanols


Although other 3‑(fluoro‑1H‑indol‑3‑yl)propan‑1‑ol isomers and the non‑fluorinated parent compound may share similar calculated LogP and PSA values , the position of the fluorine atom on the indole ring dictates distinct electronic effects, metabolic vulnerabilities, and target‑binding conformations. Specifically, the 6‑fluoro substituent blocks CYP‑mediated aromatic hydroxylation at the C6 position—a major metabolic route for unsubstituted indoles—thereby altering intrinsic clearance [1]. Furthermore, the 6‑fluoroindole scaffold is a privileged pharmacophore for tryptophan 2,3‑dioxygenase (TDO) and 5‑HT₆ receptor ligands, whereas 5‑fluoro or 4‑fluoro isomers often exhibit different selectivity profiles in these target classes [2]. Consequently, substituting the 6‑fluoro isomer with a different regioisomer may compromise the pharmacokinetic or pharmacodynamic properties of the final compound.

Product‑Specific Quantitative Differentiation Evidence for 3-(6-Fluoro-1H-indol-3-yl)propan-1-ol


Physicochemical Profile: LogP and PSA Identity with the 5‑Fluoro Isomer – Differentiating Value Lies in Biological Recognition

The 6‑fluoro isomer and the 5‑fluoro isomer both exhibit a calculated LogP of 2.23 and a PSA of 36.02 Ų . The non‑fluorinated parent compound (3‑(1H‑indol‑3‑yl)propan‑1‑ol) has a PSA of approximately 36 Ų but a lower LogP (ca. 1.9) . The near‑identity of the 6‑fluoro and 5‑fluoro isomers in LogP and PSA means that the decision to procure the 6‑fluoro isomer must be justified by factors beyond passive permeability, namely target‑binding complementarity and metabolic stability.

Lipophilicity Polar Surface Area Indole Regioisomers

Metabolic Stability: 6-Fluoro Substitution Blocks Aromatic 6‑Hydroxylation, a Primary Clearance Route for Non‑Fluorinated Indoles

Liver microsomal studies have demonstrated that the 6‑position of the indole ring is the primary site of CYP‑mediated oxidation for 3‑substituted indoles, and that a 6‑fluoro substituent is not displaced by a hydroxy group during metabolism [1]. This metabolic blockade is a class characteristic of 6‑fluoroindoles and is not observed with 4‑fluoro, 5‑fluoro, or 7‑fluoro isomers, where other metabolic pathways (e.g., N‑dealkylation, 5‑hydroxylation) may predominate.

Metabolic Stability CYP450 6‑Hydroxylation

Synthetic Yield: High‑Yielding LiAlH₄ Reduction Route as a Procurement‑Relevant Quality Indicator

A reproducible synthesis of 3-(6-fluoro-1H-indol-3-yl)propan-1-ol via LiAlH₄ reduction of 3-(6-fluoroindolyl)propionic acid in THF at 0 °C to 20 °C has been reported with an isolated yield of 65% [1]. This yield serves as a baseline metric for evaluating supplier batch quality and can be compared with alternative routes that may deliver lower yields for other fluoro‑regioisomers due to competing side reactions.

Synthesis Yield Comparison LiAlH₄ Reduction

Pharmacophoric Relevance: Critical Building Block for TDO Inhibitors and 5‑HT₆ Receptor Antagonists

The 6‑fluoroindole scaffold is integral to the structure of TDO inhibitors such as pyridyl‑ethenyl‑indoles [1] and the clinical‑stage 5‑HT₆ antagonist idalopirdine (Lu AE58054, Ki = 0.83 nM) [2]. 3‑(6‑Fluoro‑1H‑indol‑3‑yl)propan‑1‑ol serves as a direct precursor for introducing the 6‑fluoroindole moiety into these chemotypes. In contrast, the 5‑fluoro isomer is more commonly associated with melatoninergic and antibacterial scaffolds [3].

Tryptophan 2,3‑Dioxygenase 5‑HT₆ Receptor Idalopirdine

Verified Research & Industrial Application Scenarios for 3-(6-Fluoro-1H-indol-3-yl)propan-1-ol


Lead Optimization in CNS Drug Discovery Targeting 5‑HT₆ Receptors

Medicinal chemistry programs developing 5‑HT₆ receptor antagonists for cognitive disorders (Alzheimer's disease, schizophrenia) require the 6‑fluoroindole fragment as a core pharmacophoric element. 3‑(6‑Fluoro‑1H‑indol‑3‑yl)propan‑1‑ol provides a ready‑to‑functionalize hydroxyl handle for attaching diverse amine or carbamate side chains, mirroring the strategy used in idalopirdine [1]. The 6‑fluoro substitution ensures retention of the metabolic stability advantages documented for this regioisomer [2].

Synthesis of TDO‑Targeted Anticancer Immunomodulators

Inhibitors of tryptophan 2,3‑dioxygenase (TDO) based on the 6‑fluoroindole scaffold are under investigation as anticancer immunomodulators [3]. The compound serves as an alkyl‑chain precursor that can be elaborated to pyridyl‑ethenyl‑indoles or related chemotypes. Procuring the 6‑fluoro isomer ensures the correct electronic environment at the indole C6 position, which is critical for TDO active‑site binding.

Fragment‑Based Drug Discovery (FBDD) Libraries with Defined Metabolic Profiles

Fragment libraries designed to explore indole‑based chemical space benefit from the inclusion of 3‑(6‑fluoro‑1H‑indol‑3‑yl)propan‑1‑ol because the 6‑fluoro substitution blocks oxidative metabolism at the most vulnerable site on the indole ring [2]. This property reduces the risk of early metabolic attrition and allows fragment hits to be advanced with fewer medicinal chemistry cycles.

Physicochemical Comparator Studies on Fluorination Patterning

As part of systematic investigations into the effect of fluorination on lipophilicity and solubility, 3‑(6‑fluoro‑1H‑indol‑3‑yl)propan‑1‑ol serves as a monofluorinated reference compound. Its calculated LogP of 2.23 and PSA of 36.02 Ų can be compared with gem‑difluoro and vic‑difluoro analogs to validate computational models of fluorination effects [4].

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